N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide
CAS No.: 477494-49-8
Cat. No.: VC4827137
Molecular Formula: C20H18N2O4S
Molecular Weight: 382.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477494-49-8 |
|---|---|
| Molecular Formula | C20H18N2O4S |
| Molecular Weight | 382.43 |
| IUPAC Name | N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-oxochromene-3-carboxamide |
| Standard InChI | InChI=1S/C20H18N2O4S/c21-17(23)16-12-7-2-1-3-9-15(12)27-19(16)22-18(24)13-10-11-6-4-5-8-14(11)26-20(13)25/h4-6,8,10H,1-3,7,9H2,(H2,21,23)(H,22,24) |
| Standard InChI Key | VPNZHBJUAGUDAU-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Introduction
1. Introduction to the Compound
N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic molecule characterized by a coumarin (chromene) backbone linked to a thiophene-based cyclic structure. Compounds of this nature are often explored for their biological activity due to their structural complexity and potential interactions with biological targets.
2. Structural Features
The compound integrates two key structural motifs:
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Coumarin Derivative: The 2-oxo-2H-chromene group is a hallmark of coumarins, known for various biological activities including anticoagulant, anti-inflammatory, and anticancer properties.
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Cyclohepta[b]thiophene Unit: This sulfur-containing heterocyclic system is fused with a seven-membered ring, which can enhance lipophilicity and binding affinity to protein targets.
Molecular Formula and Weight
While the exact molecular formula of this compound is not listed in the results, similar compounds suggest it would have a molecular weight in the range of 400–500 g/mol depending on substitutions.
3. Synthesis Pathways
The synthesis of such compounds typically involves:
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Cyclization Reactions: Formation of the coumarin backbone through condensation reactions involving salicylaldehydes and β-ketoesters.
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Thiophene Functionalization: Introduction of the cyclohepta[b]thiophene unit via sulfur-based cyclization methods.
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Amide Bond Formation: Coupling reactions to attach the carboxamide group using carbodiimides or similar reagents.
These steps require precise control over reaction conditions to ensure regioselectivity and yield optimization.
4. Potential Applications
Compounds containing coumarin and thiophene moieties are frequently studied for their pharmacological properties:
Biological Activity
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Antimicrobial Properties: Thiophene derivatives are known for their antibacterial and antifungal activities.
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Anti-inflammatory Effects: Coumarins have been shown to inhibit enzymes like COX (cyclooxygenase) and LOX (lipoxygenase), reducing inflammation.
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Anticancer Potential: The structural features may allow this compound to interact with DNA or inhibit enzymes critical for cancer cell proliferation.
Molecular Docking Studies
Molecular docking studies could reveal its binding affinity for specific enzymes or receptors, such as:
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5-Lipoxygenase (5-LOX): A target for anti-inflammatory drugs.
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Topoisomerases: Enzymes involved in DNA replication, making them targets for anticancer therapies.
5. Related Compounds
Several structurally related compounds have been documented:
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N-(3-carbamoyl-5,6,7,8-tetrahydro-cyclohepta[b]thiophenyl)-carboxamides:
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Coumarin Derivatives:
Below is a comparative table summarizing properties of related compounds:
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